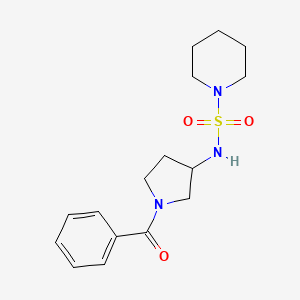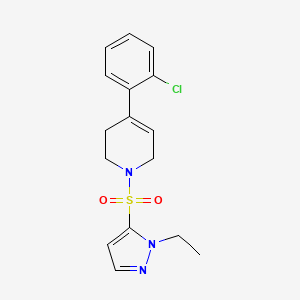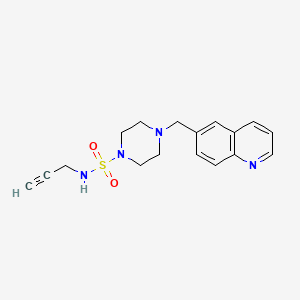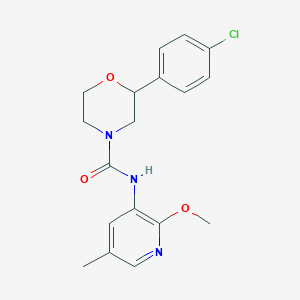![molecular formula C10H17ClN2O2S2 B6970912 N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine](/img/structure/B6970912.png)
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.
Substitution Reactions: The chlorinated thiazole is then subjected to nucleophilic substitution reactions to introduce the N-ethyl and N-methylsulfonyl groups.
Final Assembly: The final compound is assembled through a series of condensation reactions, often using catalysts like piperidine in ethanol solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways Involved: It can inhibit key enzymes in the biosynthesis pathways of nucleic acids and proteins, leading to cell death in microbes and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiadiazole Derivatives: Exhibit similar biological activities but with different structural features.
Imidazole Derivatives: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
IUPAC Name |
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2S2/c1-4-13(8(2)7-17(3,14)15)6-10-12-5-9(11)16-10/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMKLSWBXHISNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=C(S1)Cl)C(C)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide](/img/structure/B6970833.png)
![5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6970835.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]amino]propanamide](/img/structure/B6970843.png)
![1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6970850.png)
![1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970859.png)

![4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B6970867.png)
![(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6970872.png)
![2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B6970873.png)
![1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea](/img/structure/B6970883.png)


![2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6970929.png)
